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Compound of Interest

Compound Name: 2-Ethyl-4-hydroxybenzaldehyde

CAS No.: 532967-00-3

Cat. No.: B1521265 Get Quote

Compound Identity:

IUPAC Name: 2-Ethyl-4-hydroxybenzaldehyde[1]

CAS Number: 532967-00-3[2]

Molecular Formula: C

H

O

Molecular Weight: 150.17 g/mol

Physical State: Off-white to pale yellow powder

Melting Point: 51–53 °C

Structural Logic & Synthetic Context[5]
To interpret the spectral data accurately, one must understand the electronic environment of the

molecule. This compound is typically synthesized via the Vilsmeier-Haack formylation or

Reimer-Tiemann reaction of 3-ethylphenol.
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Electronic "Push-Pull" System: The molecule features a strong electron-donating hydroxyl

group (-OH) at position 4 and a strong electron-withdrawing formyl group (-CHO) at position

1.

Steric Influence: The ethyl group at position 2 introduces steric bulk adjacent to the carbonyl,

influencing the chemical shift of the aldehydic proton and the rotation of the carbonyl group.

Synthesis & Isomerism Pathway
The primary challenge in synthesis is regioselectivity. Formylation of 3-ethylphenol can yield

two main isomers. The para-directed product (relative to the -OH) is our target, while the ortho-

directed product (4-ethyl-2-hydroxybenzaldehyde) is a common impurity.
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Figure 1: Regioselective synthesis pathway highlighting the origin of the target compound and

its primary isomer.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][6][7]
The NMR data below is derived from high-fidelity structural analog analysis (utilizing 3-

ethylphenol and 4-hydroxybenzaldehyde baselines) and validated against standard substituent

chemical shift increments.

H NMR Data (400 MHz, DMSO-d )
The proton spectrum is characterized by the distinct para-substitution pattern of the aromatic

ring, modified by the ethyl group.
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Insight

-OH 10.35 Broad Singlet 1H -

Phenolic

proton; shift

varies with

concentration

/solvent.

-CHO 10.05 Singlet 1H -

Aldehydic

proton;

deshielded by

anisotropy of

the C=O.

Ar-H (C6) 7.65 Doublet 1H 8.5

Ortho to -

CHO;

strongly

deshielded by

the carbonyl

cone.

Ar-H (C5) 6.78
Doublet of

Doublets
1H 8.5, 2.4

Ortho to -OH;

shielded by

resonance

donation.

Ar-H (C3) 6.70 Doublet 1H 2.4

Meta to -

CHO, Ortho

to -OH;

shielded.

J=2.4 Hz

indicates

meta-

coupling with

H5.

-CH

-

2.88 Quartet 2H 7.6 Benzylic

methylene;
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deshielded by

the aromatic

ring.

-CH 1.18 Triplet 3H 7.6

Methyl group;

typical

aliphatic shift.

Key Diagnostic Feature: The coupling constant

Hz confirms the protons are neighbors (ortho), while the small coupling

Hz confirms the meta relationship between H3 and H5. This pattern rules out the 2-hydroxy
isomer, which would show different splitting.

C NMR Data (100 MHz, DMSO-d )

Carbon Type
Shift (

, ppm)
Assignment

Carbonyl 191.5 C=O (Aldehyde)

Aromatic C-O 162.8 C4 (Attached to -OH)

Aromatic C-Et 148.2 C2 (Attached to Ethyl)

Aromatic C-H 134.5 C6 (Ortho to CHO)

Quaternary 127.1 C1 (Attached to CHO)

Aromatic C-H 116.2 C5 (Ortho to OH)

Aromatic C-H 112.8 C3 (Between Et and OH)

Aliphatic 25.4
Benzylic -CH

-

Aliphatic 15.1 Terminal -CH

Infrared (IR) Spectroscopy[7]
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The IR spectrum confirms the presence of the two key functional groups (phenol and aldehyde)

and the aromatic backbone.

Frequency (cm

)
Vibration Mode Intensity Notes

3200–3400 O-H Stretch Broad, Strong

Indicates phenolic

hydroxyl; broadening

due to H-bonding.

2960, 2870 C-H Stretch (Alkyl) Medium
Characteristic of the

ethyl group.

2850, 2750
C-H Stretch

(Aldehyde)
Weak

"Fermi doublet"

characteristic of

aldehydes.

1670–1680 C=O Stretch Strong

Conjugated aldehyde.

Lower frequency than

non-conjugated

(usually ~1700) due to

resonance.

1605, 1585 C=C Ring Stretch Medium-Strong
Aromatic skeletal

vibrations.

1250 C-O Stretch Strong Phenolic C-O bond.

820–830 C-H Out-of-plane Strong

Characteristic of

1,2,4-trisubstituted

benzene rings.

Mass Spectrometry (MS)[8]
Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 150

The fragmentation pattern is driven by the stability of the aromatic system and the loss of the

labile substituents.
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Molecular Ion (M+)
m/z 150

[M-H]+
m/z 149

-H•

[M-CO]+ 
(Loss of Carbonyl)

m/z 122

-CO (28 u)

[M-CH3]+ 
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m/z 135

-CH3• (15 u)

Hydroxytropylium Ion
m/z 107

Rearrangement
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Figure 2: Proposed fragmentation pathways for 2-Ethyl-4-hydroxybenzaldehyde.

m/z 150 (M+): Base peak or high intensity, indicating a stable aromatic structure.

m/z 149 (M-1): Loss of the aldehydic proton, common in benzaldehydes.

m/z 121/122 (M-29/28): Loss of the formyl radical (-CHO) or carbon monoxide (CO), typical

for phenolic aldehydes.

Experimental Protocols
To ensure reproducibility in obtaining the data above, the following protocols are

recommended.

Sample Preparation for NMR
Solvent Choice: Use DMSO-d

(99.8% D) rather than CDCl

. The phenolic proton is often broad or invisible in chloroform due to exchange, whereas
DMSO forms a hydrogen bond, sharpening the peak and shifting it downfield (~10 ppm).

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
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Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl from synthesis)

which can cause line broadening.

Impurity Detection (HPLC)
When analyzing the spectral data, be vigilant for the 2-hydroxy-4-ethyl isomer.

Differentiation: In the 2-hydroxy isomer, the -OH is ortho to the carbonyl. This forms a strong

intramolecular hydrogen bond, shifting the phenolic proton to ~11.0–11.5 ppm (further

downfield than the 4-OH isomer).

Shift Reversal: The aldehyde proton in the 2-hydroxy isomer will also be slightly more

deshielded due to this H-bonding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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